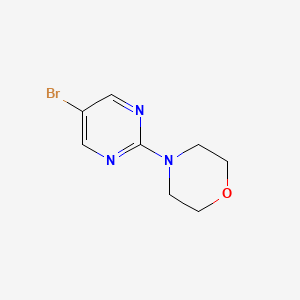

4-(5-Bromopyrimidin-2-yl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(5-bromopyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBOCXKAGPRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408748 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-22-0 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84539-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformation of 4 5 Bromopyrimidin 2 Yl Morpholine

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyrimidine (B1678525) ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For 4-(5-Bromopyrimidin-2-yl)morpholine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.

The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while bases such as K₃PO₄ are often employed. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 4-(5-Arylpyrimidin-2-yl)morpholine | mdpi.com |

| ortho-bromoanilines | boronic esters | CataXCium A Pd G3 | ortho-substituted anilines | nih.gov |

| 3-bromo-2,1-borazaronaphthalenes | potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | C3-alkenyl-substituted 2,1-borazaronaphthalenes | nih.gov |

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org In the context of this compound, the Sonogashira coupling facilitates the introduction of alkynyl groups.

The reaction is typically carried out under mild conditions, often at room temperature, and requires an amine base. wikipedia.orgorganic-chemistry.org While the copper co-catalyst enhances reactivity, copper-free variations have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orglibretexts.org

Table 2: Key Features of Sonogashira Coupling Reactions

| Feature | Description | Reference |

| Reactants | Terminal alkyne and aryl/vinyl halide | wikipedia.org |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄) and often a Copper(I) co-catalyst | libretexts.org |

| Base | Amine base | organic-chemistry.org |

| Conditions | Typically mild, can be performed at room temperature | wikipedia.org |

| Side Reaction | Glaser coupling (homocoupling of alkynes), can be minimized with copper-free systems | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the 5-position.

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net

Table 3: Components of Buchwald-Hartwig Amination

| Component | Role | Examples | Reference |

| Aryl Halide | Electrophilic partner | This compound | wikipedia.org |

| Amine | Nucleophilic partner | Primary and secondary amines, anilines | libretexts.orgresearchgate.net |

| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.net |

| Ligand | Modulates catalyst activity and stability | BINAP, XPhos, RuPhos | wikipedia.orgresearchgate.net |

| Base | Promotes deprotonation of the amine | NaOt-Bu, Cs₂CO₃, K₃PO₄ | researchgate.net |

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in other palladium-catalyzed transformations. These include, but are not limited to, Heck coupling reactions with alkenes, Stille coupling with organotin compounds, and various carbonylation reactions. nih.govyoutube.com Each of these reactions provides a distinct pathway to further functionalize the pyrimidine core, highlighting the versatility of the bromo-substituent as a synthetic linchpin.

Reactions Involving the Pyrimidine Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms which are generally weak bases. utah.edu The electron-withdrawing nature of the pyrimidine ring makes these nitrogens less nucleophilic. However, they can undergo reactions under specific conditions. Quaternization of one of the nitrogen atoms can occur, which significantly enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl This increased reactivity can lead to ring-opening or ring transformation reactions. wur.nl For instance, treatment of N-alkylpyrimidinium salts with certain nucleophiles can result in the replacement of a fragment of the pyrimidine ring. wur.nl

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine ring of this compound is a challenging transformation. The cumulative electron-withdrawing effects of the two ring nitrogens and the bromine atom make the pyrimidine nucleus significantly less nucleophilic than benzene. researchgate.netbhu.ac.in Generally, electrophilic substitution on unactivated pyrimidines is of limited synthetic utility and requires harsh reaction conditions. bhu.ac.in

However, the presence of the morpholino group, an amino substituent, at the C-2 position provides activation to the ring. In pyrimidine systems with activating substituents such as amino or hydroxyl groups, electrophilic substitution is directed to the C-5 position. researchgate.net In the case of this compound, this position is already occupied by a bromine atom.

Direct electrophilic attack on the other available carbon position (C-4 or C-6) is not typically observed. For electrophilic substitution to occur, it would likely require forcing conditions, and the potential for regioselectivity is low. It is more probable that functionalization of the pyrimidine ring would be achieved through alternative methods such as metal-halogen exchange of the bromo substituent followed by quenching with an electrophile. sigmaaldrich.com

While no direct experimental data for electrophilic aromatic substitution on this compound is readily available in the scientific literature, we can infer its likely behavior from related systems. For instance, the nitration of 2-aminopyridine (B139424) derivatives often leads to a mixture of products, with the position of nitration being highly dependent on the reaction conditions and the nature of other substituents. orgsyn.orgsapub.org Similarly, halogenation of aminopyrimidines can proceed at available positions on the ring, but often requires specific catalysts or conditions to achieve selectivity.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Predicted Outcome | Rationale |

| Nitration | Low reactivity; potential for substitution at C-4 or C-6 under harsh conditions, or N-nitration. | The pyrimidine ring is strongly deactivated. The directing effect of the morpholino group to the blocked C-5 position hinders substitution. |

| Halogenation | Low reactivity towards electrophilic halogenation. | The electron-deficient nature of the ring system impedes the reaction with common electrophilic halogenating agents. |

| Friedel-Crafts | Unlikely to proceed. | The pyrimidine ring is too deactivated for Friedel-Crafts alkylation or acylation to occur. |

Stereoselective Transformations and Chiral Synthesis

The compound this compound is achiral as the morpholine (B109124) ring is unsubstituted in a way that would create a stereocenter. The exploration of stereoselective transformations involving this compound is a largely uncharted area of research. The primary avenues for introducing chirality would involve either a reaction that creates a stereocenter on the morpholine ring or the attachment of a chiral auxiliary.

Current research in the field of chiral morpholine synthesis predominantly focuses on methods starting from chiral precursors or employing asymmetric catalysis on unsaturated morpholine analogs. nih.govrsc.orgacs.orgnih.govresearchgate.netacs.orgnih.gov For example, asymmetric hydrogenation of dehydromorpholines and catalytic asymmetric synthesis from ether-containing aminoalkynes are established routes to chiral morpholines. nih.govrsc.orgacs.org These methodologies, however, are not directly applicable to the stereoselective modification of the pre-formed, saturated morpholine ring in this compound.

Hypothetically, stereoselective transformations could be envisioned through several strategies, although they remain to be experimentally validated for this specific substrate:

Asymmetric lithiation-substitution: Deprotonation of one of the α-carbons of the morpholine ring using a chiral lithium amide base, followed by reaction with an electrophile, could potentially introduce a new stereocenter.

Enzymatic resolution: Biocatalytic methods could be employed to selectively functionalize one enantiomer of a racemic mixture if a chiral derivative of this compound were to be synthesized.

Given the absence of direct research on stereoselective transformations of this compound, the following table presents hypothetical pathways for the generation of chiral derivatives.

Table 2: Hypothetical Strategies for Chiral Synthesis from this compound

| Strategy | Description | Potential Challenges |

| Asymmetric α-functionalization | Use of a chiral base to deprotonate a methylene (B1212753) group on the morpholine ring, followed by trapping with an electrophile. | Achieving high enantioselectivity; potential for competing reactions on the pyrimidine ring. |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic derivative of the title compound. | Requires the synthesis of a suitable racemic precursor and an efficient resolving agent. |

| Chiral Auxiliary Conjugation | Attachment of a chiral auxiliary to the morpholine nitrogen (after removal of the pyrimidine) or another part of the molecule to direct subsequent stereoselective reactions. | Multi-step process with potential for low overall yield. |

Iv. Spectroscopic Characterization and Structural Elucidation of 4 5 Bromopyrimidin 2 Yl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(5-Bromopyrimidin-2-yl)morpholine, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, is used to confirm the precise arrangement of its pyrimidine (B1678525) and morpholine (B109124) moieties.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show characteristic signals for both the pyrimidine and morpholine ring protons.

The pyrimidine ring contains two protons at the C4 and C6 positions, which are chemically equivalent due to the symmetry of the substituted ring. These protons are expected to appear as a single, sharp singlet in the downfield (aromatic) region of the spectrum, typically around 8.5 ppm, with an integration value corresponding to two protons.

The morpholine ring contains eight protons on four methylene (B1212753) (-CH₂-) groups. Due to the chair conformation of the morpholine ring and its connection to the pyrimidine ring, these protons are divided into two distinct chemical environments: those adjacent to the nitrogen atom and those adjacent to the oxygen atom. The four protons on the carbons next to the nitrogen (N-CH₂) are expected to appear as a triplet around 3.8 ppm. The four protons on the carbons next to the oxygen (O-CH₂) are also expected to appear as a triplet, shifted slightly upfield to around 3.7 ppm. Each of these signals would integrate to four protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H (C4-H, C6-H) | ~8.5 | Singlet (s) | 2H |

| Morpholine H (-N-CH₂-) | ~3.8 | Triplet (t) | 4H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and spectrometer frequency.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments.

The pyrimidine ring has two distinct carbon environments: the bromine-substituted carbon (C5) and the two equivalent carbons (C4 and C6). The carbon atom to which the morpholine ring is attached (C2) also represents a unique environment. The morpholine ring itself contains two distinct carbon environments: the two carbons adjacent to the nitrogen atom and the two carbons adjacent to the oxygen atom.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C2 | ~161 |

| Pyrimidine C4, C6 | ~158 |

| Pyrimidine C5 | ~108 |

| Morpholine -N-CH₂- | ~44 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the signals of the morpholine protons adjacent to the nitrogen (~3.8 ppm) and those adjacent to the oxygen (~3.7 ppm), confirming their connectivity within the same spin system of the morpholine ring. No correlations would be expected for the pyrimidine proton signal, as it is a singlet with no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the carbon signals. For instance, the proton singlet at ~8.5 ppm would correlate with the pyrimidine carbon signal at ~158 ppm. The morpholine proton signals at ~3.8 ppm and ~3.7 ppm would correlate with their respective carbon signals at ~44 ppm and ~66 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons that are two or three bonds away. This technique is essential for confirming the connection between the pyrimidine and morpholine rings. A critical HMBC correlation would be observed between the morpholine protons adjacent to the nitrogen (~3.8 ppm) and the C2 carbon of the pyrimidine ring (~161 ppm). This long-range correlation provides unequivocal evidence that the morpholine ring is attached to the C2 position of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₈H₁₀BrN₃O fishersci.fisynquestlabs.comascendexllc.com.

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by approximately 2 m/z units. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. HRMS can distinguish between these isotopic masses with high precision.

Table 3: Theoretical Exact Mass for C₈H₁₀BrN₃O Isotopologues

| Ion Formula | Isotope | Theoretical Exact Mass [M+H]⁺ |

|---|---|---|

| C₈H₁₁⁷⁹BrN₃O⁺ | ⁷⁹Br | 244.01345 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The use of GC for purity analysis of this compound indicates that the compound has sufficient volatility and thermal stability for this technique fishersci.fi.

In a GC-MS experiment, the compound would first travel through a GC column, resulting in a characteristic retention time, before entering the mass spectrometer. In the mass spectrometer, the molecule is ionized (typically by electron impact), causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.

For this compound, common fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the two rings, leading to the formation of ions corresponding to the bromopyrimidine moiety and the morpholine moiety.

Fragmentation within the morpholine ring , such as the loss of ethylene oxide or other small neutral fragments.

Loss of the bromine atom , followed by further fragmentation of the remaining structure.

Analysis of these fragments provides corroborating evidence for the proposed structure of the molecule. The fragmentation of other morpholine derivatives often shows characteristic losses related to the morpholine core, which would be expected here as well core.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in confirming its molecular weight and isotopic distribution, as well as providing insights into its fragmentation patterns.

The molecular formula of this compound is C₈H₁₀BrN₃O. The presence of a bromine atom is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, appearing as two peaks of roughly equal intensity separated by two mass units.

Predicted Mass Spectrometry Data:

The expected mass-to-charge ratios (m/z) for the protonated molecular ions [M+H]⁺ are calculated to be approximately 244.00 and 246.00. The observation of this distinct isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. nih.gov

| Ion | Predicted m/z for ⁷⁹Br Isotope | Predicted m/z for ⁸¹Br Isotope | Expected Intensity Ratio |

| [M+H]⁺ | ~244.0 | ~246.0 | ~1:1 |

| [M+Na]⁺ | ~266.0 | ~268.0 | ~1:1 |

This is an interactive data table. You can sort and filter the data as needed.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve the morpholine ring, such as the loss of a C₂H₄O fragment or cleavage of the ring structure. The bromopyrimidine moiety is expected to be more stable, though cleavage of the C-Br bond or fragmentation of the pyrimidine ring could also occur under higher energy conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not publicly documented, its characteristic absorption bands can be predicted based on the known frequencies for its constituent parts: the morpholine ring and the bromopyrimidine ring. nist.govvscht.czorgchemboulder.com

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 3100-3000 | C-H stretch | Aromatic (Pyrimidine ring) |

| 2980-2850 | C-H stretch | Aliphatic (Morpholine ring) |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring (Pyrimidine ring) |

| 1250-1350 | C-N stretch | Aryl-N (Pyrimidine-Morpholine) |

| 1150-1050 | C-O-C stretch | Ether (Morpholine ring) |

| ~1050 | C-Br stretch | Aryl-Br (Bromopyrimidine) |

| ~850-750 | C-H bend (out-of-plane) | Aromatic (Pyrimidine ring) |

This is an interactive data table. You can sort and filter the data as needed.

The spectrum would be characterized by the aliphatic C-H stretching vibrations of the morpholine ring just below 3000 cm⁻¹. The aromatic C-H stretches of the pyrimidine ring would appear slightly above 3000 cm⁻¹. The fingerprint region would contain a complex series of bands, including the characteristic C=C and C=N stretching vibrations of the pyrimidine ring, a strong C-O-C stretching band from the morpholine ether group, and the C-N stretching from the bond connecting the two ring systems. The C-Br stretch is expected to appear at a lower wavenumber, typically around 1050 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the bromopyrimidine ring system.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with the pyrimidine ring.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine system. For substituted pyrimidines, these transitions are often observed in the 200-300 nm range. nih.gov

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands typically appear at longer wavelengths (shifted towards the visible region) compared to the π → π* transitions.

The morpholine group, being a saturated heterocycle, does not have π electrons and thus does not absorb significantly in the near-UV region. However, its attachment to the pyrimidine ring as an auxochrome (an electron-donating group) can influence the energy of the electronic transitions of the chromophore. This substitution is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted 5-bromopyrimidine. While specific λ_max values are not available, by analogy with similar 2-aminopyrimidine structures, significant absorption is anticipated in the 250-320 nm region. nist.govnih.gov

X-Ray Crystallography for Solid-State Structural Determination

Although a single-crystal X-ray structure for this compound has not been reported in the surveyed literature, the principles of molecular geometry and intermolecular interactions allow for a robust prediction of its solid-state characteristics.

The packing of molecules in a crystal lattice is governed by a balance of attractive and repulsive intermolecular forces to achieve a minimum energy state. For this compound, several types of interactions are expected to dictate the crystal structure:

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative N, O, and Br atoms, leading to electrostatic interactions that will influence molecular orientation.

Halogen Bonding: This is a highly significant and directional non-covalent interaction. nih.gov The bromine atom on the electron-deficient pyrimidine ring is expected to have an electropositive region (a σ-hole) along the C-Br bond axis. This region can act as a Lewis acid, forming a favorable interaction with a Lewis base, such as the nitrogen or oxygen atoms of a neighboring morpholine ring or a nitrogen atom of an adjacent pyrimidine ring. researchgate.netmdpi.com These C–Br···N or C–Br···O interactions can be a primary force in directing the assembly of molecules into specific supramolecular structures, such as chains or sheets. mdpi.comnih.gov

Weak Hydrogen Bonds: Weak C–H···N and C–H···O hydrogen bonds, where hydrogen atoms from the pyrimidine or morpholine rings interact with nitrogen or oxygen atoms on adjacent molecules, are also likely to contribute to the stability of the crystal packing. nih.gov

The conformation of the molecule in the solid state refers to the three-dimensional arrangement of its atoms.

Morpholine Ring Conformation: Based on extensive studies of morpholine and its derivatives, the six-membered morpholine ring is overwhelmingly expected to adopt a stable chair conformation . nih.govresearchgate.net This conformation minimizes torsional and steric strain. The boat conformation is significantly higher in energy and is not expected to be present in the crystal lattice.

Ring Junction: The pyrimidine ring is planar. The key conformational question is the orientation of the bond between the pyrimidine C2 atom and the morpholine nitrogen. There will be a specific dihedral angle between the plane of the pyrimidine ring and the mean plane of the morpholine ring. This angle will be influenced by a compromise between maximizing electronic conjugation (favoring planarity) and minimizing steric hindrance between the rings. In similar N-aryl morpholine structures, a twisted conformation is common to alleviate steric clash.

V. Computational and Theoretical Chemistry Studies on 4 5 Bromopyrimidin 2 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. For compounds similar to 4-(5-bromopyrimidin-2-yl)morpholine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G**, are employed to understand their stability and reactivity. nih.gov

For instance, in a study on novel pyrimidine-morpholine hybrids, DFT analysis was conducted to compare the stability of different derivatives. nih.gov The thermodynamic and kinetic stability of the compounds were evaluated, providing insights into their reactivity. nih.gov It was concluded that certain derivatives were more stable than others based on their calculated energies. nih.gov A similar approach for this compound would likely involve optimizing its geometry to find the most stable conformation and calculating its electronic energy and reactivity descriptors. The presence of the electron-withdrawing bromine atom on the pyrimidine (B1678525) ring is expected to significantly influence the electronic distribution and reactivity of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

In a computational study of related pyrazoline derivatives, the HOMO and LUMO energies were calculated to understand their electronic properties. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and pyrimidine rings, while the LUMO is likely to be distributed over the pyrimidine ring, influenced by the electronegative bromine and nitrogen atoms. The HOMO-LUMO gap would provide a quantitative measure of its stability.

Table 1: Representative Frontier Molecular Orbital Energies of a Related Pyrimidine-Morpholine Hybrid (Compound 2g from Jing et al., 2024)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.06 |

This table presents data for a different, albeit related, pyrimidine-morpholine compound to illustrate the typical values obtained from DFT calculations. The actual values for this compound may differ.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The bromine atom, due to its electronegativity, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the morpholine ring and the pyrimidine ring would exhibit positive potential. In studies of similar heterocyclic compounds, MEP analysis has been crucial in understanding intermolecular interactions. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions in a simulated environment, such as in solution or complexed with a protein.

Given that many pyrimidine and morpholine-containing compounds exhibit biological activity, MD simulations are frequently used to model their interactions with protein targets. These simulations can predict the binding mode of the ligand within the protein's active site and calculate the binding free energy, which is a measure of the binding affinity.

In a study of pyrimidine-morpholine hybrids as potential anticancer agents, molecular docking and MD simulations were used to investigate their interactions with the human thymidylate synthase enzyme. nih.gov The simulations revealed that the morpholine ring was situated in the binding pocket, forming key interactions with amino acid residues. nih.gov For this compound, if a specific protein target is identified, MD simulations could similarly elucidate its binding mechanism, highlighting the roles of the bromopyrimidine and morpholine moieties in the interaction. The stability of these interactions over the simulation time can provide confidence in the predicted binding mode. nih.gov

Table 2: Key Interactions of a Related Pyrimidine-Morpholine Hybrid (Compound 2g) with a Protein Target (Thymidylate Synthase) from MD Simulations (Jing et al., 2024)

| Interacting Residue | Interaction Type |

| TYR 258 | Pi-Pi Stacking |

| ASP 218 | Hydrogen Bond |

| LUE 221 | Hydrophobic |

| PHE 225 | Hydrophobic |

This table shows representative interactions for a similar compound to illustrate the output of MD simulations. The specific interactions for this compound would depend on its specific protein target.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry, aiming to correlate the structural features of a molecule with its biological activity. For pyrimidine derivatives, including those with morpholine substitutions, SAR studies are crucial for optimizing their therapeutic potential. nih.gov While specific SAR models for this compound are not extensively documented in public literature, general principles can be derived from studies on analogous compounds.

The pyrimidine scaffold is a well-established pharmacophore found in numerous bioactive compounds, and its biological activity is highly dependent on the nature and position of its substituents. nih.gov The morpholine moiety, recognized for its favorable pharmacokinetic properties, is often incorporated into drug candidates to enhance their metabolic stability and aqueous solubility. nih.govfrontiersin.org

In the context of this compound, the bromine atom at the C5 position of the pyrimidine ring is a key feature. Halogen atoms, particularly bromine, can significantly influence a molecule's properties through steric and electronic effects. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Furthermore, its electron-withdrawing nature can modulate the reactivity of the pyrimidine ring.

To illustrate the potential SAR of this compound, a hypothetical data table can be constructed based on established principles from related pyrimidine-morpholine hybrids. nih.govmdpi.com This table highlights how modifications at different positions of the this compound scaffold could potentially impact its biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

| Position of Modification | Type of Modification | Predicted Impact on Activity | Rationale |

| Pyrimidine C5 | Replacement of Br with Cl | Potentially reduced activity | Bromine is often optimal for halogen bonding in this position. |

| Replacement of Br with H | Likely decreased activity | The halogen is crucial for electronic properties and potential interactions. | |

| Replacement of Br with a small alkyl group | Variable, likely decreased | Introduction of steric hindrance may disrupt binding. | |

| Morpholine Ring | Substitution on the morpholine ring | Could enhance or decrease activity | Substituents can alter solubility, metabolic stability, and interactions with the target. |

| Pyrimidine C4/C6 | Introduction of a substituent | Potential for enhanced activity | These positions are often modified to improve selectivity and potency. nih.gov |

It is important to note that these are generalized predictions, and the actual impact of these modifications would need to be validated through synthesis and biological testing. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can further refine these predictions by developing mathematical models that correlate a larger set of structural descriptors with biological activity. mdpi.comnih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful methods for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic transitions.

Theoretical calculations, often employing Density Functional Theory (DFT), can provide highly accurate predictions of spectroscopic data. mdpi.commdpi.com For this compound, DFT calculations would involve optimizing the molecule's geometry and then computing its vibrational frequencies (for IR spectra), chemical shifts (for NMR spectra), and electronic excitation energies (for UV-Vis spectra).

A study on the excited states of bromopyrimidines using time-dependent DFT provides a basis for predicting the UV-Vis absorption of this compound. mdpi.comdntb.gov.ua The calculations would likely reveal π* ← π and n ← π* transitions characteristic of the pyrimidine ring, with the bromine and morpholine substituents modulating the energies of these transitions.

Similarly, the vibrational frequencies can be computed to predict the IR spectrum. Key vibrational modes would include the C-Br stretching frequency, as well as vibrations associated with the pyrimidine and morpholine rings. mdpi.com The predicted NMR chemical shifts for the protons and carbons in this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Data | Computational Method |

| ¹H NMR | Chemical shifts for pyrimidine and morpholine protons. | DFT with GIAO method |

| ¹³C NMR | Chemical shifts for pyrimdine and morpholine carbons. frontiersin.org | DFT with GIAO method |

| IR Spectroscopy | Vibrational frequencies for C-Br, C=N, C-O-C stretches. | DFT (e.g., B3LYP functional) |

| UV-Vis Spectroscopy | Absorption maxima (λmax) corresponding to electronic transitions. mdpi.com | Time-Dependent DFT (TD-DFT) |

These predicted spectra serve as a valuable reference for experimental chemists, aiding in the confirmation of the compound's structure and purity.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. nih.gov For this compound, computational studies can elucidate the pathways of its synthesis and its potential reactions with biological nucleophiles.

A key reaction involving this compound is likely to be nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. Computational modeling of this reaction would involve mapping the potential energy surface to identify the transition state and any intermediates, such as a Meisenheimer complex. researchgate.net Such studies can reveal the activation energy of the reaction and provide insights into the factors that influence its rate and regioselectivity.

Furthermore, if this compound is investigated as a covalent inhibitor of a biological target, computational methods can be employed to study the mechanism of covalent bond formation. nih.govnih.gov This would typically involve hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, where the reacting species are treated with a high level of quantum theory, and the surrounding protein environment is described by a molecular mechanics force field. These simulations can elucidate the roles of active site residues in catalyzing the reaction. rsc.org

The insights gained from these computational studies are invaluable for understanding the chemical reactivity of this compound and for designing new analogs with tailored reactivity profiles.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(5-Bromopyrimidin-2-yl)morpholine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. A common approach involves reacting 5-bromo-2-chloropyrimidine with morpholine under inert conditions (e.g., argon) using a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity product (>95%). Structural confirmation is achieved using , , and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Provides atomic-level resolution of the crystal lattice. SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used for crystallographic analysis .

- Vibrational spectroscopy: Raman and IR spectroscopy identify functional groups (e.g., C-Br stretching at ~550–600 cm, morpholine ring vibrations at 800–1200 cm). Pressure-dependent studies (e.g., up to 3.5 GPa) can reveal conformational changes in the morpholine ring .

- NMR spectroscopy: peaks for the pyrimidine ring protons appear in the δ 8.5–9.0 ppm range, while morpholine protons resonate at δ 3.6–3.8 ppm .

Q. What are the stability considerations for storing this compound?

The compound should be stored in a sealed container under anhydrous conditions (desiccated environment) at 2–8°C. Prolonged exposure to moisture or light can lead to hydrolysis of the bromopyrimidine moiety or morpholine ring oxidation. Stability under high-pressure conditions (e.g., >1.7 GPa) has shown phase transitions, necessitating controlled environments for pressure-dependent studies .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, highlighting nucleophilic sites (e.g., pyrimidine C4 position) for functionalization. Molecular dynamics simulations can model solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Pairing computational results with experimental data (e.g., Hammett plots for substituent effects) validates mechanistic hypotheses .

Q. What strategies resolve contradictions in vibrational spectroscopy data under varying experimental conditions?

Discrepancies in Raman/IR spectra (e.g., peak splitting at 1.7 GPa) may arise from pressure-induced conformational changes or crystal packing effects. To resolve these:

- Perform variable-temperature studies to decouple thermal and pressure effects.

- Use complementary techniques like dielectric spectroscopy or high-pressure X-ray diffraction to correlate structural transitions with spectral changes .

- Apply ab-initio calculations (e.g., CASTEP) to simulate pressure-dependent vibrational modes and assign ambiguous peaks .

Q. How can reaction conditions be optimized for coupling this compound with boronate esters?

Key parameters include:

- Catalyst selection: Pd(PPh₃)₄ or SPhos-Pd-G3 for Suzuki-Miyaura coupling, with ligand-to-metal ratios >2:1 to prevent catalyst poisoning.

- Solvent system: Toluene/ethanol (4:1) with aqueous Na₂CO₃ (2M) enhances solubility and reaction efficiency.

- Temperature control: 90–110°C under microwave irradiation reduces reaction time (<2 hours) while maintaining >80% yield. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and isolate via flash chromatography .

Q. What analytical workflows are recommended for characterizing polymorphs of this compound?

Polymorphism impacts physicochemical properties (e.g., solubility, bioavailability). A robust workflow includes:

- Thermal analysis: Differential scanning calorimetry (DSC) identifies melting points and phase transitions.

- Powder X-ray diffraction (PXRD): Compare experimental patterns with simulated data from SC-XRD to confirm polymorph identity.

- Solid-state NMR: Distinguishes crystallographic environments of and nuclei.

- High-pressure Raman spectroscopy: Detects pressure-stabilized polymorphs (e.g., conformational changes in morpholine rings above 2.5 GPa) .

Methodological Guidance

Designing experiments to study substituent effects on the pyrimidine ring:

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OMe) groups at the C5 position.

- Compare reaction kinetics (e.g., SNAr with morpholine) using stopped-flow UV-Vis spectroscopy.

- Correlate substituent Hammett constants (σ) with activation energies to derive linear free-energy relationships (LFERs) .

Addressing synthetic byproducts in SNAr reactions:

Common byproducts (e.g., di-substituted pyrimidines) arise from incomplete halogen displacement. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.